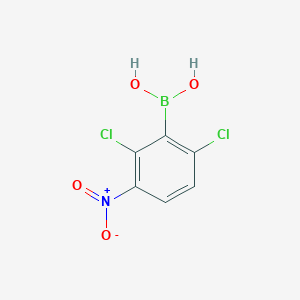

2,6-Dichloro-3-nitrophenylboronic acid

Übersicht

Beschreibung

Synthesis Analysis

2,6-Dichloro-3-nitrophenylboronic acid has been used in the synthesis of aryltellurium compounds from arylboronic acids for potential applications in chemical synthesis and material science. It is also used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-nitrophenylboronic acid is C6H4BCl2NO4 . The InChI key is ZLBSACXTTUJLJN-UHFFFAOYSA-N .Chemical Reactions Analysis

2,6-Dichloro-3-nitrophenylboronic acid is used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also involved in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-3-nitrophenylboronic acid is 235.82 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Arylboronic Acid Derivatives Synthesis

A study by Clark, Nair, Fronczek, and Junk (2002) explored the synthesis of aryltellurium compounds from arylboronic acids, including 2,6-dichloro-3-nitrophenylboronic acid, for potential applications in chemical synthesis and material science. These compounds showed good to excellent overall yields in producing substituted aryltellurium trichlorides and diaryl ditellurides (Clark et al., 2002).

Hydrogen Peroxide Detection in Food Industry

Lu et al. (2011) developed a nonenzymatic colorimetric method for detecting residual hydrogen peroxide in foods and agricultural products using nitrophenylboronic acids. This method, utilizing the reaction of hydrogen peroxide with nitrophenylboronic acids under alkaline conditions, demonstrated potential for ensuring food safety in various industries (Lu et al., 2011).

Acid-Responsive Drug Delivery

Zhao et al. (2014) reported on the use of 3-carboxy-5-nitrophenylboronic acid in the construction of shell-crosslinked micelles for acid-responsive drug delivery. These micelles showed efficient loading and release of drugs in response to pH changes, suggesting potential applications in targeted drug delivery systems (Zhao et al., 2014).

Anion Recognition and Spectroscopic Reporting

Martínez-Aguirre and Yatsimirsky (2015) investigated the interactions between arylboronic acids and various anions, including nitrophenylboronic acids. They found that these acids can act as Brønsted and Lewis acid type receptors, which could be utilized in sensing applications and the development of new materials (Martínez-Aguirre & Yatsimirsky, 2015).

Saccharide Detection in Biological Samples

Chen and Yao (2010) improved a method for detecting sugars using modified phenylboronic acids, including 3-nitrophenylboronic acid. This method offers enhanced sensitivity and selectivity for saccharide analysis in complex biological samples, which is critical in biochemical and medical research (Chen & Yao, 2010).

Fructose Reduction in Food Matrices

Pietsch and Richter (2016) explored the use of boronic acids, including 2,6-dichloro-3-nitrophenylboronic acid, for the specific reduction of fructose in food matrices. This application could be significant in the food industry for controlling sugar content in various products (Pietsch & Richter, 2016).

Safety And Hazards

The safety information for 2,6-Dichloro-3-nitrophenylboronic acid includes the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2,6-dichloro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSACXTTUJLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674504 | |

| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-nitrophenylboronic acid | |

CAS RN |

1072946-37-2 | |

| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

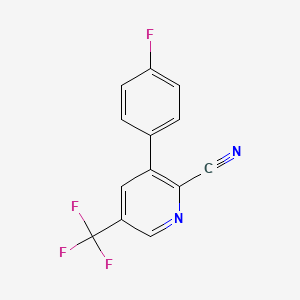

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

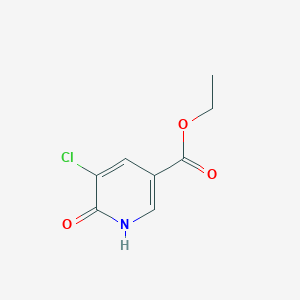

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)